Cas no 942009-04-3 (4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide)

4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide structure
942009-04-3 structure
Product name:4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide
CAS No:942009-04-3
MF:C21H17FN6O3
MW:420.396486997604
CID:6088697
PubChem ID:16846439

4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide
    • 6H-Pyrazolo[3,4-d]pyridazine-6-acetamide, N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-1,7-dihydro-4-methyl-7-oxo-
    • AKOS024649632
    • 4-[[2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
    • F2459-0367
    • 942009-04-3
    • 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
    • 4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
    • Inchi: 1S/C21H17FN6O3/c1-12-17-10-24-28(16-8-4-14(22)5-9-16)19(17)21(31)27(26-12)11-18(29)25-15-6-2-13(3-7-15)20(23)30/h2-10H,11H2,1H3,(H2,23,30)(H,25,29)
    • InChI Key: DMQIBQPAYBSIIS-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(NC2=CC=C(C(N)=O)C=C2)=O)N=C(C)C2C=NN(C3=CC=C(F)C=C3)C1=2

Computed Properties

  • Exact Mass: 420.13461659g/mol
  • Monoisotopic Mass: 420.13461659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 745
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 12.98±0.70(Predicted)

4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2459-0367-10μmol
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2459-0367-2mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2459-0367-1mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2459-0367-100mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2459-0367-20μmol
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2459-0367-50mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2459-0367-40mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2459-0367-3mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2459-0367-30mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2459-0367-75mg
4-{2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
942009-04-3 90%+
75mg
$208.0 2023-05-16

Additional information on 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide

Introduction to Compound with CAS No. 942009-04-3 and Product Name: 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-ylacetamido}benzamide

Compound with the CAS number 942009-04-3 and the product name 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-ylacetamido}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of this compound incorporates a benzamide moiety linked to a pyrazolo[3,4-d]pyridazinone core, which is further functionalized with a fluorophenyl group. Such structural features are often associated with enhanced biological activity and selectivity, making it a promising candidate for further investigation.

The pyrazolo[3,4-d]pyridazinone scaffold is known for its versatility in medicinal chemistry, particularly in the development of bioactive molecules. This heterocyclic system combines the pharmacophoric properties of both pyrazole and pyridazine rings, providing a rich chemical space for designing novel compounds. The presence of the fluorophenyl group in the structure suggests potential interactions with biological targets that may be influenced by the electron-withdrawing effect of fluorine, which can modulate reactivity and binding affinity. Additionally, the acetamido substituent introduces a polar functional group that could enhance solubility and metabolic stability, crucial factors for drug-like properties.

In recent years, there has been growing interest in exploring novel derivatives of pyrazolo[3,4-d]pyridazinones due to their reported activities in various pharmacological contexts. For instance, studies have shown that compounds with similar scaffolds exhibit anti-inflammatory, antiviral, and anticancer properties. The specific modification of the 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-ylacetamido}benzamide molecule may confer unique mechanisms of action by interacting with specific enzymes or receptors involved in disease pathways. The benzamide moiety is particularly noteworthy as it is a common pharmacophore found in many approved drugs, known for its ability to facilitate tight binding to biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazolo[3,4-d]pyridazinone core, followed by functionalization with the fluorophenyl group and subsequent attachment to the benzamide moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve selective bond formations. The optimization of these synthetic routes is critical for scalable production and cost-effective manufacturing processes.

The biological evaluation of 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-ylacetamido}benzamide has been conducted using various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits promising activity against certain disease targets. For example, its interaction with enzymes involved in inflammatory pathways has been investigated, revealing potential therapeutic benefits in conditions such as arthritis or autoimmune disorders. Furthermore, its ability to modulate receptor activity may make it relevant for treating neurological disorders or cancer.

The pharmacokinetic properties of this compound are also under scrutiny to assess its suitability for clinical applications. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to ensure safety and efficacy. The presence of the acetamido group may influence metabolic pathways, necessitating thorough investigation to predict potential side effects or drug-drug interactions. Computational modeling techniques are often employed to predict ADME/Tox properties early in the drug discovery process.

Advances in computational chemistry have enabled more efficient virtual screening methods to identify promising candidates like 4-{2-1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-ylacetamido}benzamide from large chemical libraries. Machine learning algorithms can predict binding affinities and other key biological parameters based on molecular descriptors derived from structural features. This approach accelerates the drug discovery pipeline by prioritizing compounds most likely to exhibit desired biological activities.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their incorporation into drug molecules often enhances binding affinity due to their ability to form strong hydrogen bonds and participate in π-stacking interactions. In the context of CAS No 942009-04-3, the fluorophenyl substituent may contribute to improved pharmacological profiles by optimizing interactions with target proteins or nucleic acids. Such modifications are frequently explored in modern drug design efforts aimed at achieving higher efficacy and selectivity.

Future directions for research on this compound include exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography or NMR spectroscopy. Understanding how it interacts with biological targets will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, investigating its potential use in combination therapies may uncover synergistic effects that enhance treatment outcomes.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists、biologists、pharmacologists,and clinicians。The compound described here exemplifies how innovative molecular design can lead to discoveries with significant clinical implications。By leveraging advances in synthetic chemistry、computational biology,and high-throughput screening technologies,researchers continue to push boundaries toward more effective treatments for human diseases。

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